4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that contains a thiadiazole ring fused with a pyrrolidinone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiadiazole ring is known to impart various pharmacological properties, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by reacting phenylacetic acid with an appropriate amine to form 1-phenylpyrrolidin-2-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one has various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide .
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)methyl)-6-aryl-tetrahydropyridazin-3-one .
- 2-Amino-5-mercapto-1,3,4-thiadiazole .
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c13-12-15-14-11(18-12)8-6-10(17)16(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXZNJCQIUDIGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649315 |
Source
|
Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-31-0 |
Source
|
Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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